molecular formula C22H16N4O3S B2610894 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034272-72-3

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide

Cat. No. B2610894
CAS RN: 2034272-72-3
M. Wt: 416.46
InChI Key: BFAYGCGUKDNWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide” is a compound that has been studied for its potential inhibitory effects on Mycobacterium tuberculosis bd oxidase . This enzyme is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing a thieno[3,2-d]pyrimidin-4-amine core . This core is part of a larger group of compounds known as diazines, which are six-membered heterocyclics with two nitrogen atoms in the ring .

Scientific Research Applications

Anticancer and Anti-Inflammatory Applications

Researchers have explored derivatives related to this compound for their potential anticancer and anti-inflammatory activities. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme associated with inflammatory processes (Rahmouni et al., 2016). Similarly, derivatives synthesized from visnaginone and khellinone showed significant anti-inflammatory and analgesic properties, with some displaying high COX-2 selectivity and inhibitory activity compared to standard drugs (Abu‐Hashem et al., 2020).

Antibacterial Activities

Another area of application includes the synthesis of pyrimidine and thiophene derivatives with notable antibacterial and anti-inflammatory activities. These compounds have been synthesized and characterized, revealing that some derivatives possess greater anti-inflammatory potency than standard drugs and potent antibacterial properties against various Bacillus strains (Lahsasni et al., 2018).

Antiproliferative Activity

The antiproliferative activity of related compounds has also been a focus, with certain derivatives demonstrating promising anticancer activity against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines. These findings suggest the potential for developing effective anticancer agents based on the structural motif of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide (Huang et al., 2020).

Synthesis of Heterocyclic Compounds

The compound and its derivatives serve as key intermediates in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals. Various synthetic strategies have been employed to create a diverse range of heterocyclic structures, demonstrating the compound's versatility in facilitating novel chemical reactions (Ahmed, 2007).

Mechanism of Action

The compound is reported to inhibit Mycobacterium tuberculosis bd oxidase . This enzyme is a key player in the energy metabolism of Mycobacterium tuberculosis . The compound’s ATP IC 50 values range from 6 to 18 μM against all strains in the presence of Q203, making it a good chemical probe for interrogating the function of the mycobacterial Cyt-bd under various physiological conditions .

Future Directions

The compound shows promise as a potential drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism . Future research could focus on improving the potency and acceptable pharmacokinetics of this compound for in vivo evaluation .

properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S/c27-21(23-9-10-26-13-24-18-8-11-30-20(18)22(26)28)15-6-7-17-16(12-15)19(29-25-17)14-4-2-1-3-5-14/h1-8,11-13H,9-10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAYGCGUKDNWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCCN4C=NC5=C(C4=O)SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.